N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide -

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide

Catalog Number: EVT-4529906
CAS Number:
Molecular Formula: C16H15ClN2O2S
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Crystallographic Analysis: In some cases, single-crystal X-ray diffraction is employed to determine the three-dimensional structure of indole derivatives, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. This information can be crucial for understanding structure-activity relationships and guiding further drug design [, , , , , ].

Biological Evaluation:

  • In Vitro Assays: The biological activity of synthesized indole derivatives is frequently evaluated using various in vitro assays, depending on the targeted therapeutic area. These assays may include:
    • Receptor binding assays to determine affinity for specific receptors [, , ]
    • Enzyme inhibition assays to assess the ability to inhibit specific enzymes [, ]
    • Cell-based assays to evaluate cytotoxicity against cancer cell lines [, , ]
    • Antimicrobial susceptibility testing to determine the effectiveness against bacteria or fungi [, , ]
  • In Vivo Studies: Promising compounds identified from in vitro screening are often further evaluated in animal models to assess their:
    • Efficacy in relevant disease models [, , ]

Computational Chemistry:

  • Molecular Docking: Computational methods, such as molecular docking, are frequently used to predict the binding mode and affinity of indole derivatives to their biological targets. This information can guide the design of more potent and selective inhibitors [, ].
  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are developed to correlate the biological activity of indole derivatives with their calculated molecular descriptors. These models can be used to predict the activity of novel compounds and optimize lead structures [].

N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide []

  • Compound Description: This compound is a product of a reaction between tryptamine and carprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating agent. It has been fully characterized using NMR, UV, IR, and mass spectrometry. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC) []

  • Compound Description: HIOC demonstrated protective effects against retinal ganglion cell death in a mouse model of optic nerve crush. This compound was systemically administered via intraperitoneal injections. []

Deuterated N- [2- (5-methoxy-1H-indol-3-yl) ethyl] acetamide []

  • Compound Description: This deuterated compound has been investigated for its potential use in treating disorders related to melatonin deficiency. It is proposed as a potential treatment for conditions where melatonin administration is beneficial. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride (SSR126768A) []

  • Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. Its pharmacological profile suggests potential as a tocolytic agent for preterm labor management. []

4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib) []

  • Compound Description: Efipladib acts as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). It exhibits efficacy in various in vivo models dependent on prostaglandin and leukotriene activity. []

3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide []

  • Compound Description: This compound was identified as a genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A method for its trace-level quantification has been developed using UPLC-QDa. []

2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines []

  • Compound Description: This series of compounds, inspired by marine indole alkaloids, acts as modulators of serotonin receptors. They have been investigated for their potential antidepressant and sedative activities. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) []

  • Compound Description: SSR149415 acts as a selective and orally active vasopressin V1b receptor antagonist. It has shown potential anxiolytic-like activity in preclinical models. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide []

  • Compound Description: This compound, derived from a 1H-indole-3-ethanamide derivative, has been synthesized and characterized using spectroscopic methods. It has been investigated for potential antitubercular activity through docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. []

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine (MK-462) []

  • Compound Description: MK-462 is a potent and selective 5-HT1D receptor agonist. It exhibits favorable pharmacokinetic properties, including high oral bioavailability and rapid absorption. []

(E)-1-(2-Chloro-1-Methyl-1H-Indol-3-Yl)-3-Arylprop-2-En-1-Ones []

  • Compound Description: This series of novel indole-based chalcones was synthesized via Claisen-Schmidt condensation reactions. []

N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives []

  • Compound Description: This series of compounds demonstrated significant α-amylase inhibitory activity, highlighting their potential in managing conditions like diabetes. []

N,N-Disubstituted Ethyl P-[2-(1H-Indol-3-YL)Acetyl]Phosphoramidates []

  • Compound Description: This group of compounds showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. []

(2E,4E)‐N‐(4‐(1H‐Indol‐3‐yl)piperidin‐1‐yl)alkyl‐5‐(substituted phenyl)‐2,4‐pentadienamides []

  • Compound Description: This series of compounds exhibited both antihistaminic and anti-slow-reacting substance (SRS) activities, marking their potential as antiallergic agents. []

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides []

  • Compound Description: This class of compounds was synthesized using a catalytic approach and screened for antibacterial and antifungal activities. []

1‐(1H‐Indol‐3‐yl)ethanamine Derivatives []

  • Compound Description: This series of compounds showed activity as Staphylococcus aureus NorA efflux pump inhibitors, potentially addressing antibiotic resistance. []

N-alkyl/aryl-2-aryl indol-3yl-glyoxylamides []

  • Compound Description: This series of compounds was designed as potential anticancer agents targeting the MDM2 receptor (which binds p53) and the Peripheral benzodiazepine receptor (PBR) protein. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine []

  • Compound Description: This compound exhibits inhibitory activity against complement factor B, a key player in the alternative pathway of the complement system, implicated in various diseases. []

Properties

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C16H15ClN2O2S/c17-13-6-7-16-15(10-13)12(11-18-16)8-9-19-22(20,21)14-4-2-1-3-5-14/h1-7,10-11,18-19H,8-9H2

InChI Key

LAGVVPDWDJVQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.